molecular formula C12H15BF3NO2 B14081195 (5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid

(5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14081195
M. Wt: 273.06 g/mol
InChI Key: YXRKPUNTORJIAJ-UHFFFAOYSA-N
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Description

(5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and potential applications. The compound consists of a phenyl ring substituted with a piperidinyl group at the 5-position and a trifluoromethyl group at the 2-position, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Piperidinyl Substituent: The piperidinyl group can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate halogenated precursor.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to boranes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is explored for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The piperidinyl and trifluoromethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-(Piperidin-3-yl)-5-(trifluoromethyl)pyridine): This compound has a similar structure but with a pyridine ring instead of a phenyl ring.

    (3-(Piperidin-3-yl)-5-(trifluoromethyl)-1H-indole): This compound features an indole ring, providing different electronic and steric properties.

Uniqueness

(5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and binding properties. The combination of the piperidinyl, trifluoromethyl, and boronic acid groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H15BF3NO2

Molecular Weight

273.06 g/mol

IUPAC Name

[5-piperidin-3-yl-2-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C12H15BF3NO2/c14-12(15,16)10-4-3-8(6-11(10)13(18)19)9-2-1-5-17-7-9/h3-4,6,9,17-19H,1-2,5,7H2

InChI Key

YXRKPUNTORJIAJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2CCCNC2)C(F)(F)F)(O)O

Origin of Product

United States

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